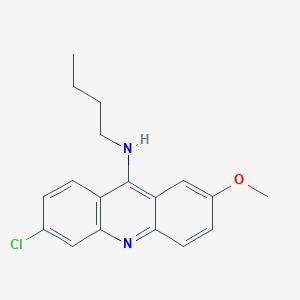
N-Butyl-6-chloro-2-methoxyacridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-6-chloro-2-methoxyacridin-9-amine is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-chloro-2-methoxyacridin-9-amine typically involves the reaction of 6-chloro-2-methoxyacridine with n-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 6-chloro-2-methoxyacridine and n-butylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: In some cases, a catalyst such as a Lewis acid may be used to enhance the reaction rate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions
N-Butyl-6-chloro-2-methoxyacridin-9-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used. The reactions are conducted under controlled temperatures to prevent decomposition.
Condensation Reactions: Aldehydes and ketones are used as reactants, often in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions include substituted acridines, reduced or oxidized derivatives, and various condensation products. These derivatives often exhibit enhanced biological activities and are used in further research and applications.
科学的研究の応用
N-Butyl-6-chloro-2-methoxyacridin-9-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent. It has shown activity against various pathogens and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as malaria and tuberculosis.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Butyl-6-chloro-2-methoxyacridin-9-amine involves its interaction with biological molecules such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits specific enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation. These interactions make it a potential candidate for the development of new therapeutic agents.
類似化合物との比較
N-Butyl-6-chloro-2-methoxyacridin-9-amine can be compared with other similar compounds in the acridine family:
6-Chloro-2-methoxyacridine: This compound lacks the n-butylamine group and has different biological activities.
9-Aminoacridine: This compound has a similar structure but lacks the chloro and methoxy groups, leading to different chemical and biological properties.
Quinacrine: An acridine derivative used as an antimalarial and antimicrobial agent. It has a different substitution pattern, leading to distinct mechanisms of action and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
69203-12-9 |
|---|---|
分子式 |
C18H19ClN2O |
分子量 |
314.8 g/mol |
IUPAC名 |
N-butyl-6-chloro-2-methoxyacridin-9-amine |
InChI |
InChI=1S/C18H19ClN2O/c1-3-4-9-20-18-14-7-5-12(19)10-17(14)21-16-8-6-13(22-2)11-15(16)18/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,21) |
InChIキー |
NNUWVJGEHJWZHV-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)

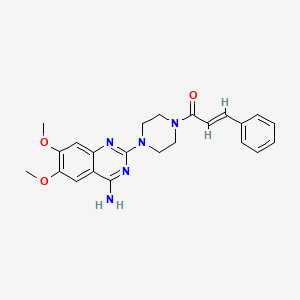
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
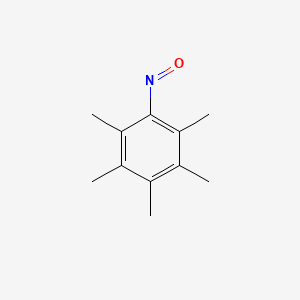
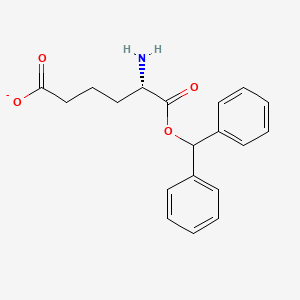
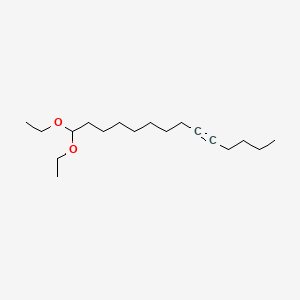
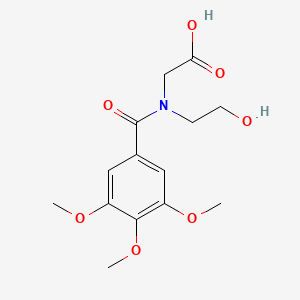
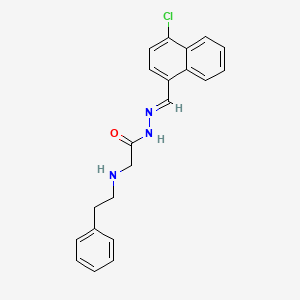
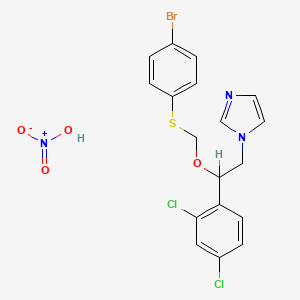
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
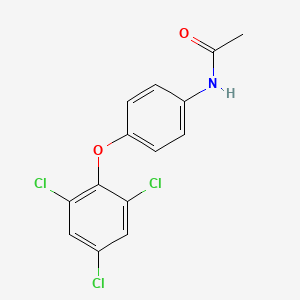

![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
